2,4-Dinitrophenylhydrazone undecanal
Overview
Description
2,4-Dinitrophenylhydrazone undecanal is a derivative of 2,4-dinitrophenylhydrazine, a compound commonly used in organic chemistry for the detection and analysis of aldehydes and ketones. This compound is characterized by its molecular formula C17H26N4O4 and a molecular weight of 350.4127 g/mol . It is typically used in various analytical and research applications due to its ability to form stable hydrazone derivatives with carbonyl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitrophenylhydrazone undecanal involves the reaction of 2,4-dinitrophenylhydrazine with undecanal. This reaction is typically carried out in an acidic medium, where the hydrazine group of 2,4-dinitrophenylhydrazine reacts with the carbonyl group of undecanal to form the hydrazone derivative . The reaction can be represented as follows:
C6H3(NO2)2NHNH2+C11H22CHO→C6H3(NO2)2NHN=CHC11H22+H2O
Industrial Production Methods: In industrial settings, the production of 2,4-dinitrophenylhydrazone derivatives often involves large-scale synthesis using similar reaction conditions. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitrophenylhydrazone undecanal primarily undergoes condensation reactions, where it reacts with carbonyl compounds to form hydrazone derivatives. This reaction is a nucleophilic addition followed by the elimination of water .
Common Reagents and Conditions:
Reagents: 2,4-Dinitrophenylhydrazine, aldehydes or ketones.
Conditions: Acidic medium, typically using sulfuric acid or hydrochloric acid as a catalyst.
Major Products: The major product of the reaction between 2,4-dinitrophenylhydrazine and undecanal is the hydrazone derivative, which is characterized by its stability and distinct color change (often yellow, orange, or red) that facilitates its detection .
Scientific Research Applications
2,4-Dinitrophenylhydrazone undecanal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dinitrophenylhydrazone undecanal involves the formation of a hydrazone derivative through a condensation reaction. The hydrazine group of 2,4-dinitrophenylhydrazine nucleophilically attacks the carbonyl carbon of undecanal, forming an intermediate compound. This intermediate then undergoes elimination of water to form the stable hydrazone derivative . The reaction can be summarized as follows:
Nucleophilic Addition: The -NH2 group of 2,4-dinitrophenylhydrazine adds to the carbonyl carbon of undecanal.
Elimination: A molecule of water is eliminated, resulting in the formation of the hydrazone derivative.
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazone undecanal can be compared with other similar compounds, such as:
- 2,4-Dinitrophenylhydrazone acetone
- 2,4-Dinitrophenylhydrazone benzaldehyde
- 2,4-Dinitrophenylhydrazone formaldehyde
Uniqueness: The uniqueness of this compound lies in its specific reactivity with undecanal, forming a stable hydrazone derivative that is useful for analytical purposes. Compared to other similar compounds, it provides distinct advantages in terms of stability and detection sensitivity .
Properties
IUPAC Name |
2,4-dinitro-N-[(E)-undecylideneamino]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4/c1-2-3-4-5-6-7-8-9-10-13-18-19-16-12-11-15(20(22)23)14-17(16)21(24)25/h11-14,19H,2-10H2,1H3/b18-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXSOMNORQSMOE-QGOAFFKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429633 | |
Record name | 2,4-dinitrophenylhydrazone undecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121-91-7 | |
Record name | NSC230276 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230276 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-dinitrophenylhydrazone undecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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